molecular formula C13H13ClO B14436095 (1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one CAS No. 77270-36-1

(1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one

Cat. No.: B14436095
CAS No.: 77270-36-1
M. Wt: 220.69 g/mol
InChI Key: YWXRNBXWYWIGJQ-VMPITWQZSA-N
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Description

(1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one is an organic compound characterized by the presence of a chlorophenyl group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable diene precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where 4-chlorobenzaldehyde reacts with 5-methylhexa-1,4-dien-3-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-(4-chlorophenyl)-2-methylhexa-1,4-dien-3-one
  • (1E)-1-(4-chlorophenyl)-3-methylhexa-1,4-dien-3-one
  • (1E)-1-(4-chlorophenyl)-4-methylhexa-1,4-dien-3-one

Uniqueness

(1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one is unique due to its specific substitution pattern and the presence of a conjugated diene system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

77270-36-1

Molecular Formula

C13H13ClO

Molecular Weight

220.69 g/mol

IUPAC Name

(1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one

InChI

InChI=1S/C13H13ClO/c1-10(2)9-13(15)8-5-11-3-6-12(14)7-4-11/h3-9H,1-2H3/b8-5+

InChI Key

YWXRNBXWYWIGJQ-VMPITWQZSA-N

Isomeric SMILES

CC(=CC(=O)/C=C/C1=CC=C(C=C1)Cl)C

Canonical SMILES

CC(=CC(=O)C=CC1=CC=C(C=C1)Cl)C

Origin of Product

United States

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